(3Z,5Z)-1-benzyl-3,5-bis[(4-methoxyphenyl)methylidene]piperidin-4-one
Description
Properties
IUPAC Name |
(3Z,5Z)-1-benzyl-3,5-bis[(4-methoxyphenyl)methylidene]piperidin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H27NO3/c1-31-26-12-8-21(9-13-26)16-24-19-29(18-23-6-4-3-5-7-23)20-25(28(24)30)17-22-10-14-27(32-2)15-11-22/h3-17H,18-20H2,1-2H3/b24-16-,25-17- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PUPGKKCPLWYJLH-YFJQDTPYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C=C2CN(CC(=CC3=CC=C(C=C3)OC)C2=O)CC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)/C=C/2\C(=O)/C(=C\C3=CC=C(C=C3)OC)/CN(C2)CC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H27NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3Z,5Z)-1-benzyl-3,5-bis[(4-methoxyphenyl)methylidene]piperidin-4-one typically involves a multi-step process:
Formation of the Piperidinone Core: The initial step involves the formation of the piperidinone core through a cyclization reaction. This can be achieved by reacting appropriate amines with diketones under acidic or basic conditions.
Introduction of Benzyl and Methoxyphenyl Groups: The next step involves the introduction of benzyl and methoxyphenyl groups through a series of condensation reactions. These reactions often require the use of strong bases like sodium hydride or potassium tert-butoxide and solvents such as tetrahydrofuran or dimethylformamide.
Final Cyclization and Purification: The final step involves cyclization to form the desired piperidinone structure, followed by purification using techniques like column chromatography or recrystallization.
Industrial Production Methods
For industrial-scale production, the synthesis of this compound can be optimized to enhance yield and reduce costs. This often involves:
Optimization of Reaction Conditions: Adjusting temperature, solvent, and reaction time to maximize yield.
Use of Catalysts: Employing catalysts to accelerate the reaction and improve efficiency.
Green Chemistry Approaches: Implementing environmentally friendly methods to minimize waste and reduce the use of hazardous chemicals.
Chemical Reactions Analysis
Types of Reactions
(3Z,5Z)-1-benzyl-3,5-bis[(4-methoxyphenyl)methylidene]piperidin-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol or other reduced forms.
Substitution: The benzyl and methoxyphenyl groups can participate in substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Substitution reactions often require the use of strong bases or acids, along with appropriate solvents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield piperidinone oxides, while reduction can produce piperidinone alcohols.
Scientific Research Applications
(3Z,5Z)-1-benzyl-3,5-bis[(4-methoxyphenyl)methylidene]piperidin-4-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (3Z,5Z)-1-benzyl-3,5-bis[(4-methoxyphenyl)methylidene]piperidin-4-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s effects are mediated through pathways that involve binding to these targets, leading to changes in cellular function and activity.
Comparison with Similar Compounds
Structural and Functional Comparisons
The table below summarizes key structural features, biological activities, and applications of analogous piperidin-4-one derivatives:
Substituent Effects
Electron-Donating vs. Withdrawing Groups :
- The 4-methoxy groups in the target compound enhance solubility and stabilize charge-transfer transitions, beneficial for optical applications . In contrast, nitro (strong electron-withdrawing) and bromo (moderate electron-withdrawing) substituents in analogues may increase reactivity but reduce solubility.
- Fluorine in EF24 improves metabolic stability and bioavailability due to its electronegativity and small size .
Positional Isomerism :
Stereochemical Impact
- Z vs. E Configuration: The (3Z,5Z) configuration in the target compound promotes a planar structure, optimizing interactions with biological targets (e.g., DNA or enzymes) and enhancing nonlinear optical properties . In contrast, mixed (3Z,5E) configurations (e.g., in the nitro-substituted analogue ) may distort conjugation, reducing efficacy.
Biological Activity
The compound (3Z,5Z)-1-benzyl-3,5-bis[(4-methoxyphenyl)methylidene]piperidin-4-one , also known as 1-benzyl-3,5-bis[(4-methoxyphenyl)methylene]tetrahydro-4(1H)-pyridinone , is a synthetic organic compound that has garnered attention for its potential biological activities. This article delves into the biological activity of this compound, summarizing key findings from various studies, including its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
- Molecular Formula : C28H27NO3
- Molecular Weight : 425.52 g/mol
- CAS Number : [Not specified in the sources]
The structure of this compound features a piperidinone core with two methoxyphenyl groups attached via methylene linkages. This unique configuration is thought to contribute to its biological activity.
Antitumor Activity
Research indicates that compounds similar to this compound exhibit significant antitumor properties. For instance, studies on related piperidine derivatives have shown inhibition of cancer cell proliferation through various mechanisms:
- Mechanism of Action : The compound is believed to interfere with cell cycle progression and induce apoptosis in cancer cells. It may also inhibit specific kinases involved in tumor growth.
- Case Study : A study demonstrated that a related compound reduced the viability of prostate cancer cell lines (PC-3 and DU145) with IC50 values of 2.226 ± 0.28 µM and 1.67 ± 0.18 µM, respectively .
Anti-inflammatory Activity
The compound has also been investigated for its anti-inflammatory effects:
- In Vitro Studies : Similar piperidine derivatives have shown promise in reducing inflammatory markers in cell cultures. The anti-inflammatory activity is often attributed to the inhibition of pro-inflammatory cytokines and enzymes such as COX-2.
- Potential Applications : These findings suggest that this compound could be developed as a therapeutic agent for conditions characterized by chronic inflammation.
Antioxidant Properties
Antioxidant activity is another area where this compound may play a role:
- Mechanism : The presence of methoxy groups in the phenyl rings enhances the electron-donating ability of the molecule, potentially allowing it to scavenge free radicals effectively.
- Research Findings : Compounds with similar structures have been shown to exhibit significant antioxidant activity in various assays, suggesting a protective effect against oxidative stress-related diseases .
Summary Table of Biological Activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
